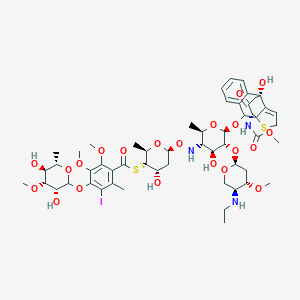![molecular formula C23H18N2O3S B236408 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound has gained significant attention due to its potential therapeutic applications in various types of cancer, such as non-small cell lung cancer and head and neck squamous cell carcinoma.
Mecanismo De Acción
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This blocks the downstream signaling pathways, which are responsible for cell proliferation, differentiation, and survival. By inhibiting EGFR activity, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a potent inhibitory effect on the activity of EGFR tyrosine kinase. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential anti-inflammatory and anti-fibrotic effects in the treatment of inflammatory bowel disease and chronic obstructive pulmonary disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high potency and selectivity towards EGFR tyrosine kinase. This allows for precise targeting of cancer cells, which reduces the risk of off-target effects. Moreover, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the areas of research is the development of novel formulations of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide that improve its solubility and bioavailability. Moreover, the potential use of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other chemotherapeutic agents and immunotherapies is an area of active investigation. Additionally, the identification of biomarkers that predict the response to N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide treatment is another area of research that could lead to personalized cancer treatment. Finally, the investigation of the potential use of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease, is an area of research that holds promise for the development of new therapies.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that starts with the reaction of 2-methyl-4-nitroaniline with 2-mercaptobenzothiazole to form 4-(2-benzothiazolyl)-2-methylaniline. This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of carbodiimide to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The final product is then purified using column chromatography to obtain a pure compound with a high yield.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the proliferation of cancer cells by blocking the signaling pathways mediated by EGFR. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Moreover, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential use in the treatment of other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
Propiedades
Nombre del producto |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Fórmula molecular |
C23H18N2O3S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c1-14-12-16(23-25-18-4-2-3-5-21(18)29-23)6-8-17(14)24-22(26)15-7-9-19-20(13-15)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26) |
Clave InChI |
SEZMIRZBEZAEJF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCCO5 |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)



![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)
